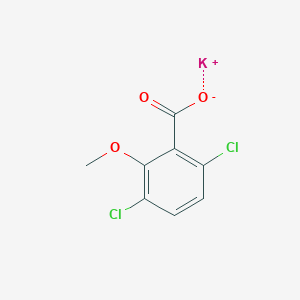
Dicamba-potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicamba-potassium is a potassium salt form of dicamba, a widely used herbicide known for its effectiveness in controlling broadleaf weedsIt is particularly valued for its ability to manage herbicide-resistant weeds in crops such as soybeans and cotton .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dicamba-potassium involves the neutralization of dicamba (3,6-dichloro-2-methoxybenzoic acid) with potassium hydroxide. The reaction typically proceeds as follows:
C8H6Cl2O3+KOH→C8H5Cl2O3K+H2O
This reaction is carried out in an aqueous medium, and the resulting this compound is isolated by crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions in reactors, followed by filtration and drying processes to obtain the final product. The purity and quality of the product are ensured through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: Dicamba-potassium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions of this compound are less common but can occur under strong reducing conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Strong reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed:
Oxidation: Various chlorinated and hydroxylated derivatives of dicamba.
Reduction: Reduced forms of dicamba with fewer chlorine atoms.
Substitution: Substituted dicamba derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Dicamba-potassium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide chemistry and environmental fate.
Biology: this compound is employed in research on plant physiology and herbicide resistance mechanisms.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding the environmental impact of herbicides on human health.
Industry: this compound is extensively used in agriculture for weed control, particularly in crops genetically modified to resist dicamba
Mechanism of Action
Dicamba-potassium functions as a synthetic auxin, mimicking the natural plant hormone auxin. It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to plant senescence and death. The molecular targets include auxin receptors and pathways involved in cell growth regulation .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action.
Triclopyr: A herbicide used for woody plant control.
Mecoprop: A selective herbicide for broadleaf weeds.
Comparison:
Dicamba-potassium vs. 2,4-Dichlorophenoxyacetic acid: Both are synthetic auxins, but this compound is more effective against certain resistant weed species.
This compound vs. Triclopyr: this compound is less effective on woody plants compared to triclopyr.
This compound vs. Mecoprop: this compound has a broader spectrum of activity and is more effective in controlling a wider range of weed species.
This compound stands out due to its effectiveness in managing herbicide-resistant weeds and its relatively low environmental impact compared to other herbicides .
Properties
CAS No. |
10007-85-9 |
|---|---|
Molecular Formula |
C8H6Cl2KO3 |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
potassium;3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C8H6Cl2O3.K/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h2-3H,1H3,(H,11,12); |
InChI Key |
FOEDHJRPTKNXMG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[K+] |
Isomeric SMILES |
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[K+] |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.[K] |
Key on ui other cas no. |
10007-85-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


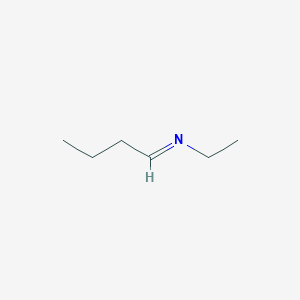
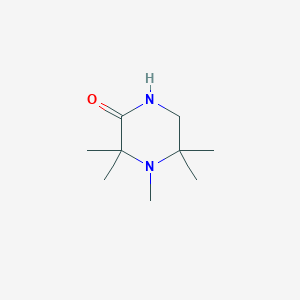


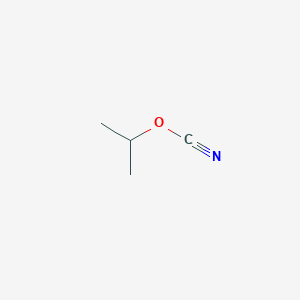
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)



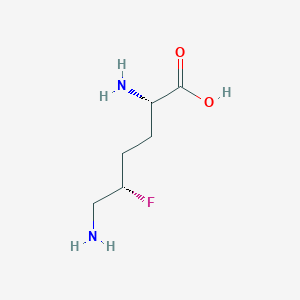
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)


